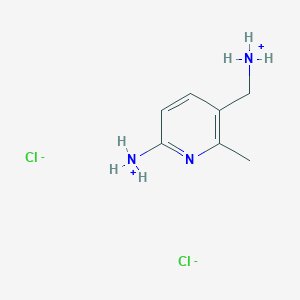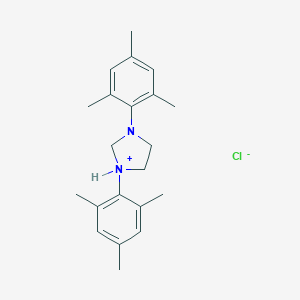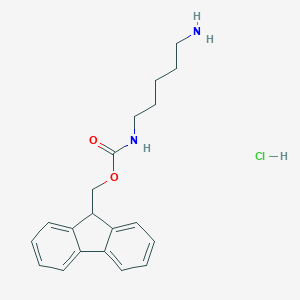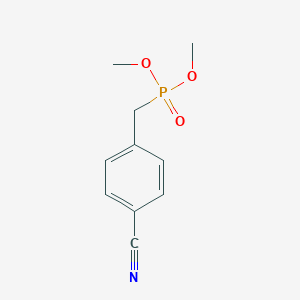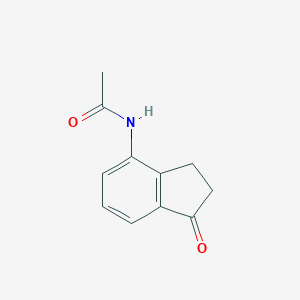
N-(1-oxo-indan-4-yl)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-oxo-indan-4-yl)-acetamide, commonly known as INDAM, is an organic compound that belongs to the class of indanone derivatives. It has gained significant attention in scientific research due to its wide range of applications in various fields.
作用机制
The mechanism of action of INDAM is not fully understood. However, it has been proposed that INDAM exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. In addition, INDAM has been reported to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
INDAM has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. In addition, INDAM has been investigated for its potential to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
INDAM has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a wide range of pharmacological effects, which makes it a versatile compound for scientific research. However, there are also limitations to the use of INDAM in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the potential side effects of INDAM are not well characterized, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of INDAM. One area of research is the development of new synthetic methods for INDAM that improve the yield and purity of the compound. In addition, further investigation into the mechanism of action of INDAM may provide insights into its potential therapeutic applications. Another area of research is the development of new derivatives of INDAM that exhibit improved pharmacological properties. Finally, the potential use of INDAM in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, INDAM is a versatile compound that has gained significant attention in scientific research due to its wide range of applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into INDAM is warranted to fully explore its potential therapeutic applications.
科学研究应用
INDAM has been extensively studied for its various applications in scientific research. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, INDAM has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
173252-63-6 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
N-(1-oxo-2,3-dihydroinden-4-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-10-4-2-3-9-8(10)5-6-11(9)14/h2-4H,5-6H2,1H3,(H,12,13) |
InChI 键 |
DEKMZWJFQSJULY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
规范 SMILES |
CC(=O)NC1=CC=CC2=C1CCC2=O |
同义词 |
Acetamide, N-(2,3-dihydro-1-oxo-1H-inden-4-yl)- |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

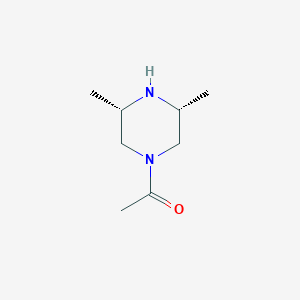

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)
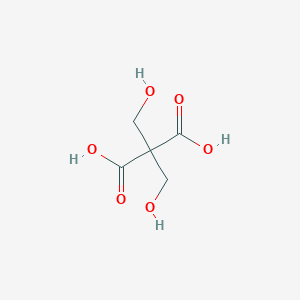


![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)

